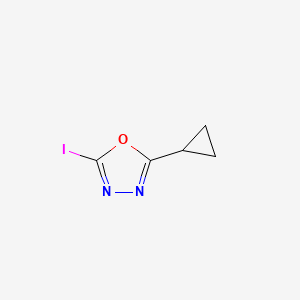

2-Ciclopropil-5-yodo-1,3,4-oxadiazol

Descripción general

Descripción

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Compounds of this type have been successfully used in various fields due to their desirable biological activity .

Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Due to the different arrangement of the hetero-atoms, oxadiazoles exist in different isomeric forms .Aplicaciones Científicas De Investigación

Industria farmacéutica: Agente anticancerígeno

Los derivados de 2-ciclopropil-5-yodo-1,3,4-oxadiazol se han estudiado por su potencial como agentes anticancerígenos. La estructura de los 1,3,4-oxadiazoles permite la inhibición de objetivos biológicos específicos relacionados con el crecimiento y la proliferación del cáncer. Por ejemplo, estos compuestos pueden inhibir la actividad de la telomerasa, las histonas desacetilasas (HDAC), la timidilato sintasa y las enzimas timidin fosforilasa, que son cruciales en la replicación de las células cancerosas .

Ciencia de los materiales: OLED

En el campo de la ciencia de los materiales, los derivados de 1,3,4-oxadiazol, incluido el this compound, se utilizan en el desarrollo de diodos orgánicos emisores de luz (OLED). Estos compuestos contribuyen a la eficiencia y estabilidad de los OLED, que se utilizan en las tecnologías de visualización e iluminación .

Materiales de alta energía

Los oxadiazoles, como el this compound, se han identificado como materiales de alta energía debido a su equilibrio de oxígeno favorable y calor de formación positivo. Se utilizan en el diseño de materiales energéticos que requieren una alta salida de energía tras la activación .

Inhibición de la corrosión

El sistema de anillo oxadiazol tiene propiedades que lo hacen adecuado para su uso como inhibidores de la corrosión. Estos compuestos pueden formar capas protectoras en los metales, previniendo la oxidación y la degradación causada por factores ambientales .

Dispositivos optoelectrónicos

Los derivados de 1,3,4-oxadiazol son integrales en el desarrollo de dispositivos optoelectrónicos. Sus propiedades electrónicas los hacen adecuados para su uso en componentes que interactúan con la luz y la electricidad, como fotodiodos y células solares .

Membranas de separación de gases

Estos compuestos también se aplican en la creación de membranas para la separación de gases mixtos a alta presión. Las propiedades estructurales de los oxadiazoles permiten una permeabilidad selectiva, que es esencial en la separación de gases para aplicaciones industriales .

Materiales energéticos

El comportamiento energético de los derivados de oxadiazol los convierte en candidatos para su uso en propelentes y explosivos. Su capacidad para liberar una cantidad significativa de energía rápidamente es valiosa en aplicaciones militares y aeroespaciales .

Sensores de iones metálicos

La estructura única de los 1,3,4-oxadiazoles les permite actuar como sensores para iones metálicos. Esta aplicación es particularmente útil en el monitoreo ambiental y los procesos industriales donde la detección de iones metálicos es crucial .

Direcciones Futuras

The future directions for the research and development of 1,3,4-oxadiazoles, including 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole, involve finding out about new molecules with potential biological effects . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .

Mecanismo De Acción

Target of Action

1,3,4-oxadiazoles are known to interact with a variety of biological targets. They have been found to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . The specific target would depend on the particular derivative and its functional groups.

Mode of Action

Some mechanisms may involve the inhibition of growth factors, enzymes, and kinases .

Biochemical Pathways

1,3,4-oxadiazoles can affect a variety of biochemical pathways. For example, some derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial activity . Others may interfere with signal transduction pathways in cancer cells, leading to antineoplastic effects .

Result of Action

The molecular and cellular effects of 1,3,4-oxadiazoles can vary widely depending on the specific compound and its functional groups. Some derivatives may lead to cell death in bacteria or cancer cells, while others may modulate immune response or reduce inflammation .

Análisis Bioquímico

Biochemical Properties

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxadiazole derivatives, including 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole, have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may contribute to its anticancer effects by inhibiting cancer cell proliferation .

Cellular Effects

The effects of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can induce apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes . Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .

Molecular Mechanism

At the molecular level, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA and proteins, forming stable complexes that interfere with their normal function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The effects of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and efficacy may decrease over time, necessitating careful handling and storage .

Dosage Effects in Animal Models

In animal models, the effects of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth and bacterial infections . At higher doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole, affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues can vary, with higher concentrations observed in target tissues, such as tumors or infected sites .

Subcellular Localization

The subcellular localization of 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Cyclopropyl-5-iodo-1,3,4-oxadiazole can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . The precise subcellular localization of this compound can determine its efficacy and specificity in targeting cellular processes .

Propiedades

IUPAC Name |

2-cyclopropyl-5-iodo-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAXXZKFLLLKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

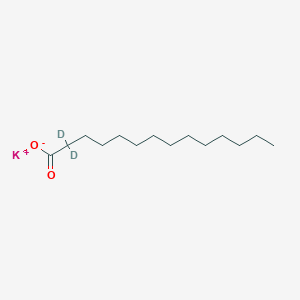

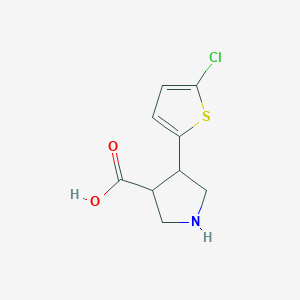

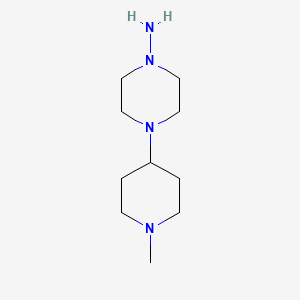

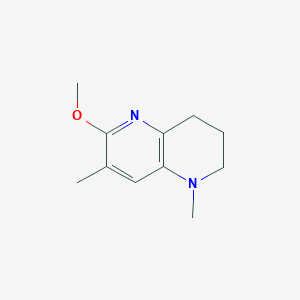

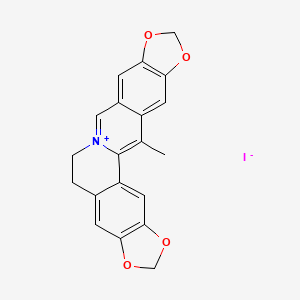

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.